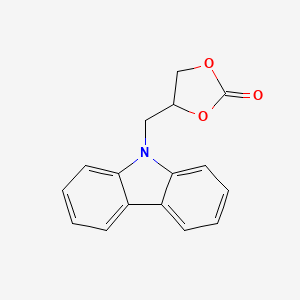

4-(9H-carbazol-9-ylmethyl)-1,3-dioxolan-2-one

説明

The compound “4-(9H-carbazol-9-ylmethyl)-1,3-dioxolan-2-one” is a chemical compound that has been studied in various scientific research . It is a derivative of carbazole, a heterocyclic organic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been readily synthesized by Suzuki coupling reactions . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic methods and elemental analysis . The heteronuclear 2D NMR allowed researchers to attribute the structure unequivocally by the observed correlations .Chemical Reactions Analysis

The title compound was synthesized with excellent yield and high regioselectivity through 1,3-dipolar cycloaddition reaction between the α-azido diethyl amino methylphosphonate and the heterocyclic alkyne, 9-(prop-2-yn-1-yl)-9H-carbazole . The cyclization reaction by “click chemistry” was carried out in a water/ethanol solvent mixture (50/50), in the presence of copper sulfate pentahydrate and catalytic sodium ascorbate .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. They showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .科学的研究の応用

Synthesis and Pharmaceutical Applications

4-(9H-carbazol-9-ylmethyl)-1,3-dioxolan-2-one is an impurity formed during the synthesis of certain pharmaceutical intermediates. For instance, it has been observed as a byproduct in the synthesis of carvedilol, a beta-adrenergic blocking agent used for treating heart conditions. This compound serves as an example of challenges in synthetic organic chemistry, highlighting the need for precise control over reaction conditions to minimize such impurities (Naidu et al., 2010).

Bioactive Compounds and Bacterial Transformation

In the field of microbiology, various 9H-carbazole derivatives, including this compound, have been studied for their transformation by specific bacteria. This research is significant for understanding how these compounds are metabolized and transformed by microbial processes, potentially leading to novel applications in biotechnology and environmental remediation (Waldau et al., 2009).

Polymerization and Material Science

In the context of polymer science, carbazolyl-containing epoxy monomers, which include derivatives like this compound, have been investigated for their potential in cationic ring-opening polymerization. This research has implications for developing new materials with specific properties, such as thermal and photolatent initiators for industrial applications (Lazauskaitė et al., 2009).

Optical and Electronic Applications

Carbazole derivatives, including this compound, have been studied for their optical characteristics. These compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic applications due to their unique photoluminescence properties. Research in this area focuses on synthesizing and characterizing novel carbazole Schiff bases, which could serve as active emissive layers in OLEDs, demonstrating the potential of these compounds in advanced electronic and optical technologies (Çiçek et al., 2018).

Antimicrobial and Antifungal Properties

Carbazole derivatives have also been explored for their antimicrobial and antifungal properties. Studies have shown that certain 9H-carbazole derivatives possess significant antimicrobial activities, which could be harnessed for developing new therapeutic agents. This research highlights the potential of carbazole compounds, including this compound, in the pharmaceutical industry for treating various infections (Salih et al., 2016).

Electroluminescent Materials

Further, carbazole derivatives have been investigated for their use in electrophosphorescent materials. These materials, due to their electronic properties, are particularly relevant in the development of high-efficiency blue electrophosphorescent organic light-emitting diodes (PhOLEDs). The research in this area is crucial for advancing the field of display technologies and lighting systems, where these compounds can contribute to higher energy efficiency and better performance (Deng et al., 2013).

将来の方向性

特性

IUPAC Name |

4-(carbazol-9-ylmethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16-19-10-11(20-16)9-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFYSXYEVDCBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5077322.png)

![ethyl 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5077334.png)

![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5077339.png)

![5-benzyl-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5077357.png)

![N-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride](/img/structure/B5077362.png)

![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride](/img/structure/B5077377.png)

![3-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5077392.png)

![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5077416.png)

![N-{[2-(4-methoxybenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5077418.png)

![Methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate](/img/structure/B5077425.png)

![1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5077431.png)